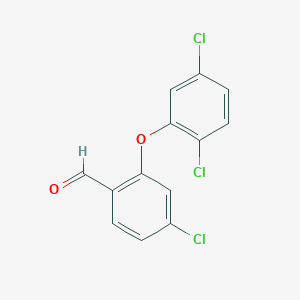![molecular formula C17H14Cl3F3N2O2S B2498927 1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 669705-63-9](/img/structure/B2498927.png)
1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps including alkylation, sulfonylation, and coupling reactions. For example, Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showcasing the utility of sulfonyl piperazine moieties in creating high-affinity adenosine receptor antagonists (Borrmann et al., 2009). Similar methodologies could be applied in synthesizing the target compound, leveraging sulfonylation and piperazine incorporation steps.
Molecular Structure Analysis
The molecular structure of related sulfonamide and piperazine derivatives has been extensively analyzed through X-ray crystallography and spectroscopic methods. For instance, the crystal structure of a sulfonamide incorporating piperazine was elucidated, offering insights into its stereochemistry and molecular interactions (Berredjem et al., 2010). Such studies provide a foundation for predicting the molecular structure of “1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine”.
Chemical Reactions and Properties
Chemical reactions involving piperazine-based compounds include nucleophilic substitution, sulfonylation, and coupling reactions. The reactivity of such compounds under different conditions can lead to the synthesis of a variety of derivatives with potential biological activities. For example, Abbasi et al. (2019) synthesized a series of derivatives through sulfonylation and coupling reactions, showing the versatility of these reactions in modifying the chemical properties of piperazine derivatives (Abbasi et al., 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other fields. X-ray crystallography studies, like those conducted by Chen et al. (2007), provide detailed information on the crystal structure and physical properties of such compounds (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of therapeutically relevant compounds. Research on similar compounds has highlighted their potential as receptor antagonists, enzyme inhibitors, and antibacterial agents, suggesting diverse chemical functionalities and biological activities (Romagnoli et al., 2008).
科学的研究の応用
Antagonistic Applications in Adenosine Receptors
A research study has developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating their potential as antagonists for A(2B) adenosine receptors. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine and 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine, have shown high selectivity and affinity, with subnanomolar K(i) values. The study also developed a tritiated form of one of these compounds, proving its utility as a pharmacological tool for labeling human and rodent A(2B) receptors (Borrmann et al., 2009).
Antitumor Activity in Breast Cancer Cells
Another study focused on 1,2,4-triazine derivatives bearing a piperazine amide moiety, which were synthesized and evaluated for their anticancer activities against MCF-7 breast cancer cells. The compounds demonstrated promising antiproliferative effects, comparable to cisplatin, a known effective anticancer drug. This highlights the potential of these compounds in the development of novel therapeutic agents for breast cancer treatment (Yurttaş et al., 2014).
Antibacterial Applications
Several studies have synthesized various piperazine derivatives, evaluating their antibacterial activities. One study synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, revealing some compounds with better antibacterial activities at specific concentrations (Qi, 2014). Another research synthesized N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, indicating their suitability as bacterial inhibitors (Abbasi et al., 2020).
Safety and Hazards
特性
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N2O2S/c18-13-9-15(20)16(10-14(13)19)28(26,27)25-6-4-24(5-7-25)12-3-1-2-11(8-12)17(21,22)23/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFMVOLEDVLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)

![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)

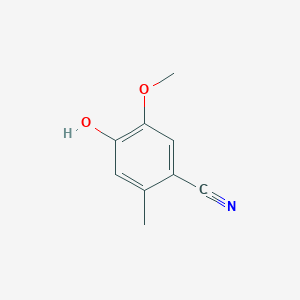

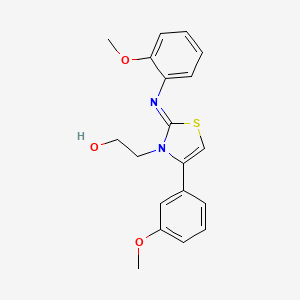
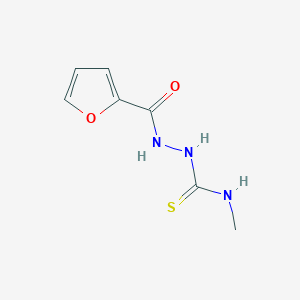
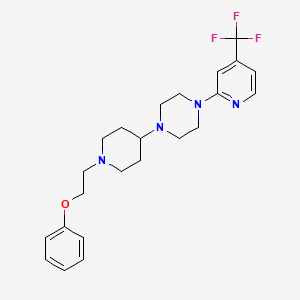
![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)
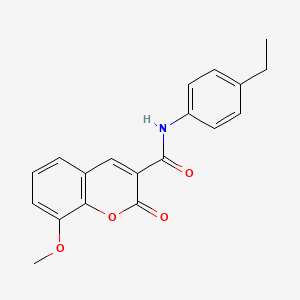
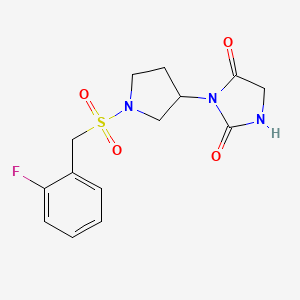
![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)
